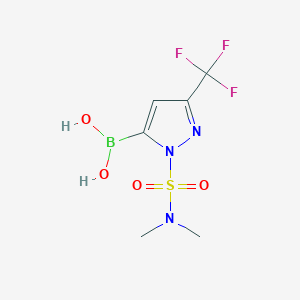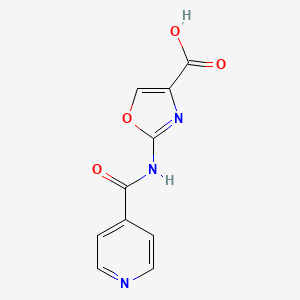![molecular formula C17H17N3O2S2 B2827508 2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 862974-03-6](/img/structure/B2827508.png)
2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound; it is a fusion of benzene and thiazole ring. The benzothiazole moiety is known to possess various pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) . The ligands were characterized through various analytical, physical, and spectroscopic methods .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio . The spectral results suggested their octahedral geometry .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the ligands were characterized through various analytical, physical, and spectroscopic methods .Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds structurally related to 2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown promising antibacterial and antifungal activities. For instance, thiophene-3-carboxamide derivatives exhibit notable inhibitory effects against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents. These compounds’ molecular conformation, stabilized by intramolecular hydrogen bonding, is crucial for their biological activity (Vasu et al., 2005).
Antimicrobial and Antiproliferative Properties
Another study involving pyridine derivatives, which share a similar chemical motif, demonstrated variable and modest antimicrobial activities against investigated bacteria and fungi. This research highlights the synthetic versatility of benzothiazole derivatives and their potential utility in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Activities
Further extending the scope of benzothiazole derivatives, novel compounds derived from natural products like visnaginone and khellinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies revealed significant COX-2 inhibitory effects, alongside notable analgesic and anti-inflammatory properties, indicating these compounds' potential as pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidative Potential
In the realm of antioxidative research, benzothiazole-2-carboxamides with substituted nitro and amino groups have been synthesized and evaluated for their antioxidative capacity. Some derivatives exhibited significant antioxidative activity, outperforming standard antioxidants in specific assays. These findings open new avenues for developing potent antioxidants based on the benzothiazole-2-carboxamide scaffold (Cindrić et al., 2019).
Diuretic Activity
Exploring further therapeutic applications, biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and tested for their diuretic activity in vivo. One particular compound demonstrated promising results, underscoring the potential of benzothiazole derivatives in treating conditions that benefit from diuretic agents (Yar & Ansari, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-10-6-4-8-12-14(10)19-17(24-12)20-16-13(15(18)21)9-5-2-3-7-11(9)23-16/h4,6,8H,2-3,5,7H2,1H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSMNICLYHCDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride](/img/structure/B2827425.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2827429.png)

![7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2827431.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2827432.png)
![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827434.png)
![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827437.png)

![4-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid](/img/structure/B2827441.png)
![1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2827442.png)
![3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2827444.png)
![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2827445.png)

